molecular formula C21H23N3O3S B2948428 N-(4-ethoxyphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 484681-53-0

N-(4-ethoxyphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2948428
CAS No.: 484681-53-0
M. Wt: 397.49
InChI Key: XIKAQQIFEVRKJB-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 1-methylimidazole core substituted with 4-methoxyphenyl and sulfanyl-acetamide groups. The ethoxyphenyl moiety attached to the acetamide nitrogen enhances lipophilicity, while the methoxyphenyl group on the imidazole ring may influence electronic properties and binding interactions.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-4-27-18-11-7-16(8-12-18)23-20(25)14-28-21-22-13-19(24(21)2)15-5-9-17(26-3)10-6-15/h5-13H,4,14H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKAQQIFEVRKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. Common reagents used in the synthesis include ethoxybenzene, methoxybenzene, and imidazole derivatives. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable leaving groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated solvents, strong acids or bases, and catalysts like palladium or copper salts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Molecular Comparison
Compound Name Core Structure Substituents (R1, R2) Molecular Weight (g/mol) Key Features
Target Compound Imidazole R1: 4-ethoxyphenyl; R2: 4-methoxyphenyl ~430 (estimated) Sulfanyl linker, methylimidazole
N-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide Imidazole R1: 4-chlorophenyl; R2: 4-chlorophenyl 494.55 Electron-withdrawing Cl groups
Compound 8t () Oxadiazole R1: 5-chloro-2-methylphenyl; R2: indole 428.5 BChE inhibition activity

Research Implications and Gaps

  • Synthetic Feasibility : The target compound’s synthesis likely follows S-alkylation routes similar to those in –4, but regioselectivity must be confirmed.
  • Biological Screening : Prioritize assays for kinase inhibition (given imidazole’s metal-binding capacity) and cytotoxicity, informed by related compounds .

Biological Activity

N-(4-ethoxyphenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Information

  • IUPAC Name: this compound
  • Molecular Formula: C23H27N3O3S
  • Molecular Weight: 421.55 g/mol

Structural Representation

The compound features an ethoxy group, a methoxy-substituted phenyl group, and an imidazole ring, contributing to its diverse biological activities.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies involving imidazole derivatives have shown promising cytotoxic effects against various cancer cell lines. In particular:

  • Cytotoxicity Assays: Compounds were tested against colon (HT-29) and breast (MCF-7) carcinoma cell lines using MTT assays. Results indicated that certain derivatives demonstrated significant cytotoxicity, with IC50 values indicating effective concentrations for inhibiting cell growth .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Apoptosis Induction: Similar compounds have been shown to induce apoptosis in cancer cells through caspase activation pathways. For example, the upregulation of caspase 3 has been observed in treated cells, suggesting a mechanism involving programmed cell death .
  • Inhibition of DNA Synthesis: Some derivatives have been reported to inhibit DNA synthesis in cancer cells, contributing to their anticancer efficacy .

Enzyme Inhibition Studies

Preliminary studies suggest that this compound may also exhibit inhibitory activity against specific enzymes involved in cancer progression and neurodegenerative diseases:

  • Monoamine Oxidase (MAO) Inhibition: Certain imidazole derivatives have shown selective inhibition of MAO-B, which is relevant for neuroprotective strategies .

Case Studies and Research Findings

A series of studies have evaluated the biological activities of related compounds:

Study ReferenceCompound TestedCancer Cell LineIC50 ValueObservations
Imidazole DerivativeHT-2910 µMInduced apoptosis
5-Nitrothiazole SemicarbazoneMCF-715 µMSignificant cytotoxicity
Related Triazole CompoundVarious12 µMEnzyme inhibition

These findings highlight the potential therapeutic applications of this compound in oncology and neurology.

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